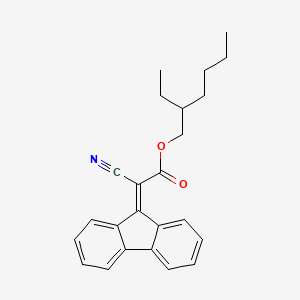![molecular formula C36H50O2Si2 B14244448 Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione CAS No. 189619-30-5](/img/structure/B14244448.png)
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a central ethane-1,2-dione core with two phenyl rings substituted with tri(propan-2-yl)silyl groups connected via ethynyl linkages. The presence of these bulky silyl groups imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione exerts its effects is largely dependent on its interactions with other molecules. The tri(propan-2-yl)silyl groups can influence the compound’s reactivity and binding properties. Molecular targets and pathways involved may include enzyme inhibition, receptor binding, or participation in catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triisopropylsilylacetylene: A simpler analog with similar silyl groups but lacking the phenyl and ethane-1,2-dione components.
1,2-Bis(triethoxysilyl)ethane: Another compound with silyl groups, used in the preparation of mesoporous materials.
Uniqueness
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione stands out due to its combination of ethane-1,2-dione core and bulky silyl-substituted phenyl rings. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
189619-30-5 |
|---|---|
Formule moléculaire |
C36H50O2Si2 |
Poids moléculaire |
570.9 g/mol |
Nom IUPAC |
1,2-bis[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C36H50O2Si2/c1-25(2)39(26(3)4,27(5)6)23-21-31-13-17-33(18-14-31)35(37)36(38)34-19-15-32(16-20-34)22-24-40(28(7)8,29(9)10)30(11)12/h13-20,25-30H,1-12H3 |
Clé InChI |
MLKRAGGEZISJIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


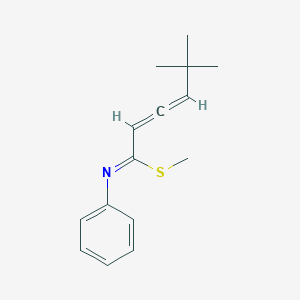
![2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene](/img/structure/B14244372.png)
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)

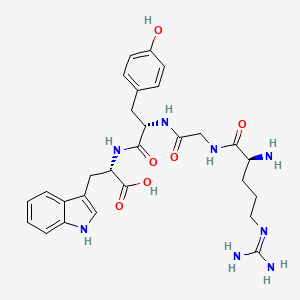
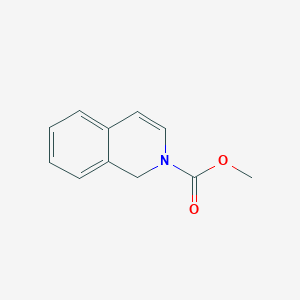

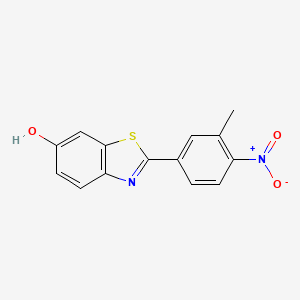
![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
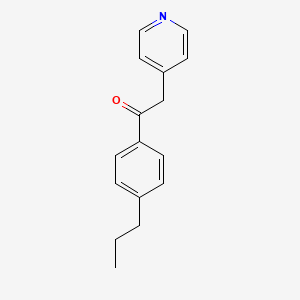
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)
